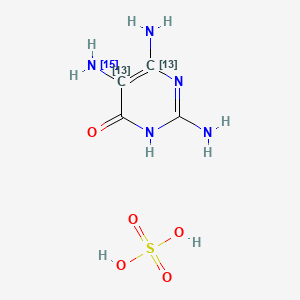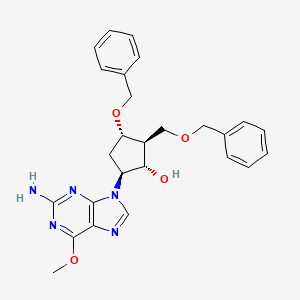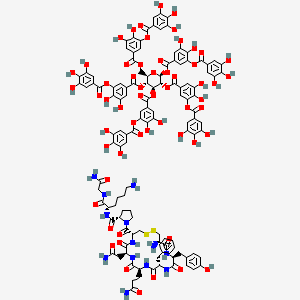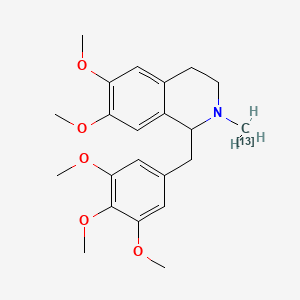
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is a chemical compound that is a by-product in the synthesis of Itraconazole, an antifungal medication. This impurity is structurally related to Itraconazole and is often studied to understand the purity and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity involves multiple steps, starting from the basic building blocks of Itraconazole. The process typically includes the desethylation of the piperazine ring followed by the formylation of the resulting compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this impurity is closely monitored to ensure that it remains within acceptable limits. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Itraconazole.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the efficacy and safety of Itraconazole as an antifungal medication.
Industry: Used in the quality control processes of pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is closely related to that of Itraconazole. It primarily targets fungal cell membranes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: The parent compound, used as an antifungal medication.
Ketoconazole: Another antifungal medication structurally related to Itraconazole.
Fluconazole: A triazole antifungal similar in function but different in structure
Uniqueness
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and quality control .
Properties
Molecular Formula |
C35H36Cl2N8O6 |
|---|---|
Molecular Weight |
735.6 g/mol |
IUPAC Name |
N-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)phenyl]-N-[2-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-N-formylanilino]ethyl]formamide |
InChI |
InChI=1S/C35H36Cl2N8O6/c1-3-25(2)45-34(48)44(22-40-45)29-7-5-27(6-8-29)41(23-46)14-15-42(24-47)28-9-11-30(12-10-28)49-17-31-18-50-35(51-31,19-43-21-38-20-39-43)32-13-4-26(36)16-33(32)37/h4-13,16,20-25,31H,3,14-15,17-19H2,1-2H3/t25?,31-,35-/m0/s1 |
InChI Key |
GXMOFIXLLZJCFA-ZPGVKDDISA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
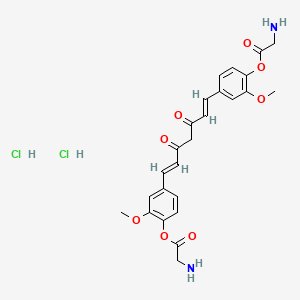
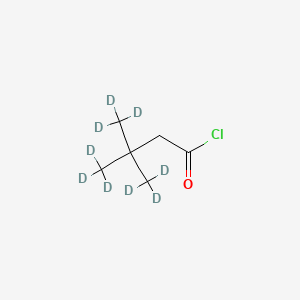
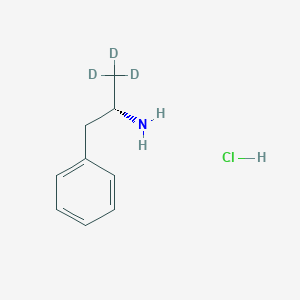
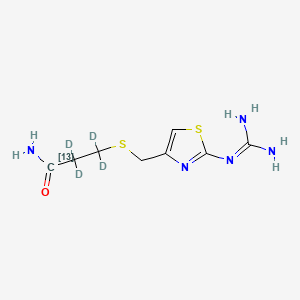
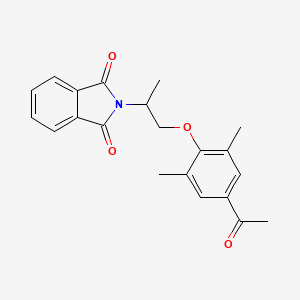
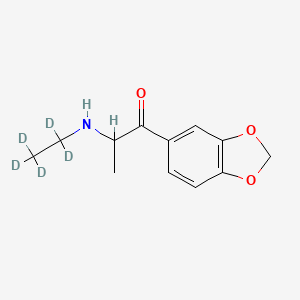
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
